(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazin-2-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to a morpholino group (a six-membered ring containing one nitrogen and five carbon atoms) and a methanone group (a carbonyl group attached to two carbon atoms). The presence of a fluoro group indicates that one of the hydrogen atoms in the compound has been replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazin-2-yl group suggests a bicyclic structure, while the morpholino and methanone groups would add additional complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and the functional groups it contains .Scientific Research Applications
Synthesis and Structural Exploration
Compounds with structural features similar to the specified molecule, such as morpholine derivatives and fluorinated heterocycles, have been synthesized and characterized for their structural properties. For instance, the synthesis and structural characterization of bioactive heterocycles involving morpholino groups have been reported, where antiproliferative activities were explored, and structural stability was assessed through intramolecular interactions and crystallographic studies (Benaka Prasad et al., 2018). These structural analyses provide a foundation for understanding the chemical and physical properties of related compounds, including their potential bioactive roles.
Antitumor and Antiproliferative Activities
Related morpholine derivatives have shown distinct inhibition on the proliferation of various cancer cell lines. The synthesis and evaluation of compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated preliminary biological tests indicating significant antitumor activity (Zhi-hua Tang & W. Fu, 2018). Such studies suggest that compounds with similar structural elements might possess valuable biological activities, potentially including the molecule of interest.
Potential for Fluorophore Development
Fluorinated compounds, including those with morpholine and benzothiazine moieties, may have significant applications in developing novel fluorophores. The synthesis and characterization of fluorinated building blocks for the synthesis of a variety of fluorinated compounds have been discussed, indicating the potential for such molecules to serve as precursors for fluorescent probes and materials (Patrick et al., 2004). This application is critical for biomedical imaging, where the stability and photophysical properties of fluorophores are paramount.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-27-16-5-3-15(4-6-16)23-13-19(20(24)22-8-10-28-11-9-22)29(25,26)18-7-2-14(21)12-17(18)23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRXFZPHWWHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.